molecular formula C14H13BrN2O3S B11993573 [2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester

[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester

Cat. No.: B11993573
M. Wt: 369.24 g/mol
InChI Key: JSKRJNIPZBWPRW-UHFFFAOYSA-N
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Preparation Methods

The synthesis of [2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester typically involves the reaction of 4-bromo-benzoyl chloride with thiazole derivatives under specific conditions. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using standard techniques like recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways. The thiazole ring in the compound is known to interact with enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may inhibit certain enzymes or modulate receptor activity .

Comparison with Similar Compounds

[2-(4-Bromo-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester can be compared with other thiazole derivatives, such as:

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An antineoplastic drug.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethyl ester group, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

Molecular Formula

C14H13BrN2O3S

Molecular Weight

369.24 g/mol

IUPAC Name

ethyl 2-[2-[(4-bromobenzoyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C14H13BrN2O3S/c1-2-20-12(18)7-11-8-21-14(16-11)17-13(19)9-3-5-10(15)6-4-9/h3-6,8H,2,7H2,1H3,(H,16,17,19)

InChI Key

JSKRJNIPZBWPRW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

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